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Compound Name: Lead phosphate

Cat. No.: B1221345 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core thermodynamic principles governing the

formation of lead phosphate compounds. A thorough understanding of these principles is

critical for fields ranging from environmental remediation and geochemistry to the development

of novel pharmaceutical formulations. This document provides a consolidated resource of

thermodynamic data, detailed experimental protocols for its determination, and visual

representations of the underlying chemical processes.

Core Thermodynamic Data of Lead Phosphate
Formation
The spontaneity and stability of lead phosphate minerals are dictated by the fundamental

thermodynamic parameters: Gibbs free energy of formation (ΔG°f), enthalpy of formation

(ΔH°f), and standard entropy (S°). These values for key lead phosphate species are

summarized below. It is important to note that experimental values can vary between studies

due to differences in methodology and experimental conditions.
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Chemical
Formula

Mineral Name ΔG°f (kJ/mol) ΔH°f (kJ/mol) S° (J/mol·K)

Pb₅(PO₄)₃Cl Pyromorphite -3765 ± 20[1] -4124 ± 20[1] 585.31 ± 0.99[2]

Pb₅(PO₄)₃OH
Hydroxypyromor

phite
-3796.71[3][4]

Data not

available

Data not

available

Pb₃(PO₄)₂
Lead(II)

Phosphate

Data not

available

Data not

available
353.1[5][6]

PbHPO₄
Lead Hydrogen

Phosphate

Data not

available

Data not

available

Data not

available

Note: "Data not available" indicates that specific values were not found in the surveyed

literature under standard conditions.

The solubility product constant (Ksp) is another crucial parameter that is directly related to the

Gibbs free energy of reaction. For hydroxypyromorphite, the average Ksp value has been

determined to be 10⁻⁸⁰·⁷⁷ at 25°C.[3]

Key Formation Reactions
The formation of these stable lead phosphate minerals can be represented by the following

chemical equations:

Pyromorphite Formation: 5Pb²⁺(aq) + 3PO₄³⁻(aq) + Cl⁻(aq) ⇌ Pb₅(PO₄)₃Cl(s)

Hydroxypyromorphite Formation: 5Pb²⁺(aq) + 3PO₄³⁻(aq) + OH⁻(aq) ⇌ Pb₅(PO₄)₃OH(s)

Lead(II) Phosphate Formation: 3Pb²⁺(aq) + 2PO₄³⁻(aq) ⇌ Pb₃(PO₄)₂(s)

The following diagram illustrates the general pathway for the precipitation of lead phosphate
minerals from aqueous ions.
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Caption: Generalized reaction pathway for the formation of lead phosphate minerals.

Experimental Protocols for Thermodynamic
Characterization
Accurate determination of the thermodynamic properties of lead phosphates relies on precise

experimental techniques. The following sections outline the methodologies for key experiments.

Low-Temperature Adiabatic Calorimetry for Heat
Capacity and Entropy Measurement
This method is used to measure the heat capacity (Cp) of a substance as a function of

temperature, from which the standard entropy (S°) can be calculated.

Protocol:

Sample Preparation: A well-characterized, pure sample of the lead phosphate mineral is

synthesized and its structure confirmed by techniques such as X-ray diffraction (XRD).
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Calorimeter Setup: The sample is placed in a sample container within an adiabatic

calorimeter. The calorimeter is designed to minimize heat exchange with the surroundings.

Cooling: The sample is cooled to a very low temperature, typically near absolute zero

(around 4-5 K).

Heating and Measurement: A known amount of electrical energy is supplied to the sample

through a heater, causing a small increase in temperature. The temperature change is

precisely measured.

Stepwise Heating: This process is repeated in small, incremental steps up to the desired

temperature (e.g., 320 K).

Data Analysis: The heat capacity at each temperature is calculated from the energy input

and the temperature change. The standard entropy at 298.15 K is then determined by

integrating the heat capacity data from 0 K to 298.15 K, as described by the third law of

thermodynamics.[2]

The workflow for determining standard entropy via adiabatic calorimetry is depicted below.
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Caption: Workflow for the determination of standard entropy using adiabatic calorimetry.
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Melt Solution Calorimetry for Enthalpy of Formation
Measurement
This technique is employed to determine the enthalpy of formation (ΔH°f) of a compound.

Protocol:

Sample and Solvent Preparation: A known mass of the lead phosphate sample is prepared.

A suitable solvent, often a molten salt like lead borate, is placed in the calorimeter at a high

temperature.

Calorimeter Equilibration: The calorimeter is allowed to reach thermal equilibrium at the

desired high temperature.

Sample Dissolution: The lead phosphate sample is dropped into the molten solvent, and the

heat change associated with its dissolution is measured.

Constituent Oxide Dissolution: The same procedure is repeated for the constituent oxides of

the lead phosphate (e.g., PbO, P₂O₅, and a suitable source for the anion like PbCl₂ for

pyromorphite).

Hess's Law Calculation: By applying Hess's Law, the enthalpy of formation of the lead
phosphate from its constituent elements can be calculated from the measured enthalpies of

dissolution of the compound and its constituent oxides.[1]

Solubility Experiments for Gibbs Free Energy of
Formation Determination
The Gibbs free energy of formation can be derived from the solubility product (Ksp), which is

determined through solubility experiments.

Protocol:

Synthesis and Characterization: A pure phase of the lead phosphate mineral is synthesized

and characterized (e.g., by XRD, SEM) to ensure its identity and purity.
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Experimental Setup: A known mass of the synthesized mineral is added to a series of

vessels containing an aqueous solution of a specific pH and ionic strength (e.g., 0.05 M

KNO₃ to maintain a constant ionic background). Experiments are typically run in triplicate.

Equilibration: The suspensions are agitated (e.g., shaken or stirred) at a constant

temperature for an extended period to ensure that equilibrium is reached. The time to reach

equilibrium can vary and should be determined experimentally.

Sampling and Analysis: At regular intervals, an aliquot of the suspension is withdrawn and

filtered through a fine-pore filter (e.g., 0.22 µm) to separate the solid phase. The

concentrations of lead and phosphate in the filtrate are then measured using techniques like

Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Optical Emission

Spectrometry (ICP-OES).[7]

Calculation of Ksp and ΔG°: Once the equilibrium concentrations of the constituent ions are

determined, the ion activity product (IAP) is calculated using a geochemical speciation model

(e.g., PHREEQC). At equilibrium, the IAP is equal to the Ksp. The standard Gibbs free

energy of the dissolution reaction (ΔG°r) is then calculated using the equation: ΔG°r = -

RTln(Ksp). From this, the standard Gibbs free energy of formation of the solid (ΔG°f) can be

determined using the known ΔG°f values of the aqueous ions.[3]

The logical flow for determining the Gibbs free energy of formation from solubility experiments

is outlined below.
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Caption: Workflow for determining Gibbs free energy of formation from solubility studies.
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Concluding Remarks
The thermodynamic data and experimental protocols presented in this guide provide a

foundational understanding of lead phosphate formation. This knowledge is paramount for

predicting the behavior of lead in various systems and for designing effective strategies for its

management, whether in environmental contexts or in the nuanced field of drug development.

The inherent stability of certain lead phosphate minerals, underscored by their thermodynamic

properties, makes them key players in controlling lead mobility and bioavailability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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